molecular formula C24H36N6O5 B1229422 Ppo-54g5 CAS No. 33070-58-5

Ppo-54g5

Cat. No.: B1229422
CAS No.: 33070-58-5
M. Wt: 488.6 g/mol
InChI Key: MTWAUWYOWWKLNY-UHFFFAOYSA-N
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Description

Ppo-54g5 is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol . It is structurally characterized by a benzaldehyde core substituted with fluorine and hydroxyl groups, contributing to its unique physicochemical properties. Key attributes include:

  • High GI absorption: Facilitates rapid bioavailability.
  • BBB permeability: Suitable for central nervous system-targeted applications.
  • Solubility: 1.21 mg/mL in aqueous solutions, classified as "soluble" .
  • Synthetic route: Synthesized via bromide reaction in acetic acid at 45°C for 26 hours, yielding 48% .

Its leadlikeness score of 1.0 and absence of PAINS/Brenk alerts suggest favorable drug-likeness and low toxicity risks .

Properties

CAS No.

33070-58-5

Molecular Formula

C24H36N6O5

Molecular Weight

488.6 g/mol

IUPAC Name

1,3,7,9-tetrabutyl-5-oxidopyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone

InChI

InChI=1S/C24H36N6O5/c1-5-9-13-26-19-17(21(31)28(23(26)33)15-11-7-3)30(35)18-20(25-19)27(14-10-6-2)24(34)29(22(18)32)16-12-8-4/h5-16H2,1-4H3

InChI Key

MTWAUWYOWWKLNY-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-]

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-]

Other CAS No.

33070-58-5

Synonyms

PPO-54g5
pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl typically involves the reaction of specific precursor molecules under controlled conditions. One common method involves the photolysis of pyrimido(5,4-g)pteridinetetrone N-oxides in aqueous solution with UV–VIS light (>355 nm) . This method is efficient for generating the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photolysis process, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes controlling the temperature, light intensity, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ppo-54g5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenols, cresols, and other aromatic compounds. The reactions typically occur under photochemical conditions, often involving UV–VIS light to facilitate the transfer of oxygen atoms .

Major Products

The major products formed from these reactions are dihydric phenols, which are valuable intermediates in various chemical processes .

Mechanism of Action

The mechanism of action of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl involves the transfer of its N-oxide oxygen to other molecules under photochemical conditions. This process generates hydroxyl radicals, which can cleave DNA and other biomolecules .

Comparison with Similar Compounds

Compound A (CAS 405-05-0)

  • Molecular formula : C₇H₅FO₂ (identical to Ppo-54g5).
  • Key differences : Fluorine substitution at the ortho position versus para in Ppo-54g4.
  • Similarity score : 0.92 (based on PubChem structural fingerprints) .

Compound B (CAS 1046861-20-4)

  • Molecular formula : C₆H₅BBrClO₂.
  • Key differences : Boronic acid functional group and bromine/chlorine substituents.
  • Similarity score : 0.87 (lower due to heteroatom variations) .

Functional and Pharmacological Properties

Property This compound Compound A Compound B
LogP 1.23–1.92 1.55–2.15 0.0–2.15
Solubility (mg/mL) 1.21 0.85 0.24
BBB permeability Yes Yes Yes
CYP inhibition None None None
Synthetic yield 48% 52% Not reported

Key Findings:

Lipophilicity : Compound B’s lower LogP (0.0–2.15) suggests reduced tissue accumulation compared to this compound .

Solubility : this compound exhibits 5× higher solubility than Compound B, enhancing its formulation flexibility .

Synthetic efficiency : Compound A’s higher yield (52%) vs. This compound (48%) may reflect optimized reaction conditions .

Research Findings and Limitations

Efficacy in Drug Delivery

  • This compound’s TPSA (37.3 Ų) and GI absorption outperform analogues, making it a superior candidate for oral delivery .
  • Compound B’s boronic acid group enables covalent binding to biomolecules, a feature absent in this compound .

Analytical Challenges

  • Batch variability in Compound B’s synthesis (e.g., incomplete extraction of boronic acid) complicates reproducibility .

Data Tables

Table 1: Physicochemical Comparison

Parameter This compound Compound A Compound B
Molecular weight 140.11 140.11 235.27
Aromatic heavy atoms 6 6 6
Leadlikeness score 1.0 1.0 1.0

Table 2: Pharmacokinetic Metrics

Metric This compound Compound A Compound B
Log Kp (skin permeation) -6.05 cm/s -5.89 cm/s -6.21 cm/s
Bioavailability score 0.55 0.55 0.55

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